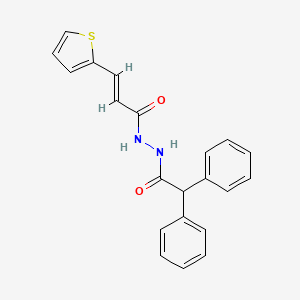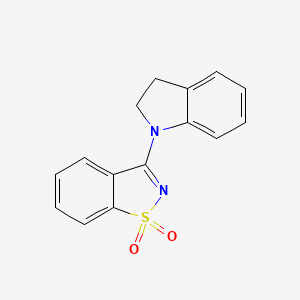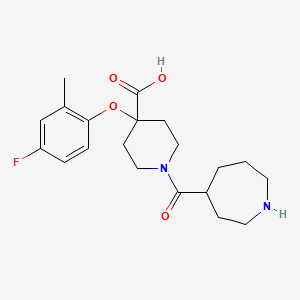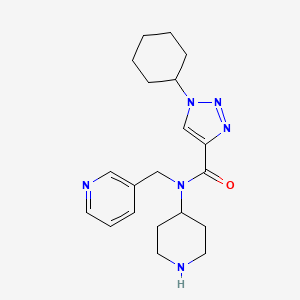
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide, also known as DPTH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTH is a hydrazide derivative of diphenylacetic acid and contains a thienyl group attached to the acryloyl moiety.
Mécanisme D'action
The mechanism of action of N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide is not fully understood, but studies suggest that it may exert its pharmacological effects through various mechanisms. In anticancer studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In anti-inflammatory and analgesic studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
In enzyme and protein studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to interact with the active site of acetylcholinesterase and inhibit its activity. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been shown to bind to DNA and RNA through intercalation, which can lead to DNA damage and inhibition of transcription and translation.
Biochemical and Physiological Effects
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to have several biochemical and physiological effects, including anticancer, anti-inflammatory, analgesic, and enzyme inhibitory activities. In anticancer studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In anti-inflammatory and analgesic studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2.
In enzyme and protein studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of acetylcholinesterase and bind to DNA and RNA through intercalation. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been shown to act as a hole-transporting material in OLEDs.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential for a wide range of applications. However, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific interactions with biological molecules.
Orientations Futures
There are several future directions for N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide research, including further investigation of its anticancer, anti-inflammatory, and analgesic properties, as well as its interaction with enzymes and proteins. Additionally, there is potential for N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide to be used in organic electronic devices, and further research in this area is warranted. Finally, studies on the pharmacokinetics and pharmacodynamics of N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide may provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide can be synthesized using several methods, including the reaction of 3-(2-thienyl)acrylic acid with diphenylacetyl chloride and hydrazine hydrate. Another method involves the reaction of 3-(2-thienyl)acrylic acid with diphenylacetic acid and thionyl chloride, followed by the reaction with hydrazine hydrate. The purity and yield of N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro and in vivo. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been investigated for its anti-inflammatory and analgesic properties, with studies indicating its ability to reduce inflammation and pain in animal models.
In biochemistry, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been studied for its interaction with enzymes and proteins, with studies indicating its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been investigated for its ability to bind to DNA and RNA, with studies indicating its potential as a DNA intercalator and RNA binder.
In materials science, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been studied for its potential applications in organic electronic devices, with studies indicating its ability to act as a hole-transporting material in organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
(E)-N'-(2,2-diphenylacetyl)-3-thiophen-2-ylprop-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-19(14-13-18-12-7-15-26-18)22-23-21(25)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,22,24)(H,23,25)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJINNBIWKHJBFN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5375837.png)

![9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375852.png)
![N-(1-{2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}ethylidene)-4-methylbenzenesulfonamide](/img/structure/B5375856.png)

![1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)
![1-(2,5-dimethylpyrimidin-4-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5375879.png)

![1,9-dimethyl-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375899.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5375906.png)

![4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide](/img/structure/B5375926.png)